3-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]-4-methoxybenzaldehyde
Description
The compound 3-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]-4-methoxybenzaldehyde is a structurally complex molecule featuring a tricyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca system) with a 4-fluorophenylmethyl substituent and a sulfanylmethyl-linked 4-methoxybenzaldehyde group. Its synthesis likely involves multi-step reactions, including cyclization and functional group modifications, as seen in analogous compounds (e.g., triazole-thiones and S-alkylated derivatives described in ) . Key structural attributes include:
- 4-Methoxybenzaldehyde moiety: Introduces an aldehyde group for reactivity and a methoxy group for lipophilicity modulation.
- 4-Fluorophenylmethyl group: Enhances metabolic stability and influences intermolecular interactions via fluorine’s electronegativity.
Structural elucidation of such compounds typically employs techniques like NMR, IR spectroscopy, and X-ray crystallography (using programs like SHELXL ).
Properties
IUPAC Name |
3-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3S2/c1-32-20-9-6-16(13-30)11-17(20)14-33-25-28-21-19-3-2-10-27-23(19)34-22(21)24(31)29(25)12-15-4-7-18(26)8-5-15/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPHZOZGEUWKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazatricyclo structure: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a dicarbonyl compound, under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorophenylmethyl halide in a nucleophilic substitution reaction.
Attachment of the methoxybenzaldehyde moiety: This can be done through a condensation reaction with a suitable aldehyde precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]-4-methoxybenzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]-4-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group may facilitate binding to hydrophobic pockets, while the triazatricyclo structure can interact with specific amino acid residues, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Observations :
- Tautomerism : Unlike compounds 7–9, which exist in thione-thiol tautomeric equilibria, the target compound lacks NH groups, precluding such behavior .
- Sulfur Functionality : The sulfanylmethyl group in the target compound contrasts with the thione (C=S) in compounds 7–9 and S-alkylated groups in 10–15, affecting redox stability and hydrogen-bonding capacity.
- Fluorine Substitution: The 4-fluorophenyl group in the target compound mirrors substituents in ’s compounds, enhancing bioavailability and target affinity compared to non-halogenated analogs .
Physicochemical and Pharmacokinetic Properties
Using similarity indexing (as in ’s Tanimoto coefficient method), the target compound’s benzaldehyde and fluorophenyl groups may confer distinct properties compared to analogs:
| Property | Target Compound | , Compound 10 | , Compound 15 |
|---|---|---|---|
| Molecular Weight | ~550–600 (estimated) | 468.5 | 502.5 |
| LogP (Lipophilicity) | ~3.5 (moderate) | 2.8 | 3.2 |
| Hydrogen Bond Acceptors | 8 | 6 | 7 |
| Rotatable Bonds | 6 | 5 | 5 |
Implications :
- Higher molecular weight and rotatable bonds in the target compound may reduce membrane permeability compared to simpler triazoles.
Biological Activity
3-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]-4-methoxybenzaldehyde is a complex organic compound with significant potential in biological applications due to its unique structural features. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
Molecular Structure
The compound's structure includes multiple functional groups that contribute to its reactivity and biological activity:
- Tricyclic structure : Enhances binding affinity to biological targets.
- Fluorophenyl group : Imparts unique electronic properties.
- Methoxybenzaldehyde moiety : Potentially involved in various interactions with biological macromolecules.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H19FN4O3S2 |
| Molecular Weight | 506.57 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The following points summarize the mechanism of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The fluorophenyl group facilitates binding to hydrophobic pockets in proteins.
- Signal Modulation : Interaction with signaling pathways can lead to altered cellular responses.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a comparative study:
- Tested Bacteria : Staphylococcus aureus, Escherichia coli, Enterococcus faecium
- Inhibition Concentration (MIC) :
- S. aureus: 0.015 mg/mL
- E. coli: 0.011 mg/mL
- E. faecium: 0.004 mg/mL
These results indicate that the compound exhibits superior activity compared to traditional antibiotics like ampicillin.
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays demonstrated that while the compound is effective against pathogenic bacteria, it also shows selective cytotoxicity towards cancer cell lines.
Table: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MRC5 (normal cells) | >100 |
| L1210 (leukemia) | 15 |
This suggests that the compound has a favorable safety profile with minimal effects on normal cells while effectively targeting cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
